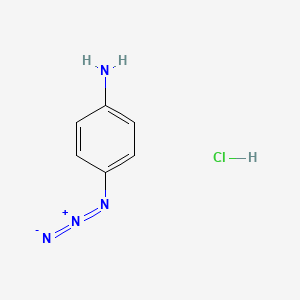
Lantanolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lantanolic acid is a natural product found in Lippia turbinata, Varronia multispicata, and Lantana camara with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
Lantanolic acid, a compound found in various plants, has been a subject of research for its structural properties. It was isolated from the roots of Rhus javanica L. var. roxburghiana and identified through spectroscopic analysis (Chiu, Lee, Shao, & Kuo, 2008).
Nematicidal Activity
Significant findings have been made about the nematicidal properties of lantanolic acid. In a study examining pentacyclic triterpenoids from Lantana camara, lantanolic acid demonstrated strong nematicidal activity against the root-knot nematode Meloidogyne incognita, showing 100% mortality at a concentration of 1 mg/ml (Begum, Zehra, Siddiqui, Fayyaz, & Ramzan, 2008).
NFAT Transcription Factor Inhibition
In a study exploring oleanane triterpenoids for inhibitory components against the NFAT transcription factor, lantanolic acid exhibited strong inhibitory activity with an IC50 value of 12.62 μM. This finding suggests potential therapeutic applications in conditions related to NFAT transcription factor activity (Dat, Lee, Cai, Shen, & Kim, 2004).
Antibacterial Activity
Research involving the leaves of Lantana montevidensis revealed a new pentacyclic triterpenoid, along with known compounds including lantanolic acid. This study highlighted moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (Makboul et al., 2013).
Antileishmanial Activity
Lantanolic acid was identified in the aerial parts of Lantana camara through bioassay-guided isolation, monitoring its in vitro antileishmanial activity against Leishmania major. This compound showed significant leishmanicidal activities, highlighting its potential as a treatment for leishmaniasis (Begum et al., 2014).
Propiedades
Fórmula molecular |
C30H46O4 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(1S,2S,6S,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-24(2)11-13-28(23(31)32)14-12-26(5)19(20(28)17-24)7-8-22-27(26,6)10-9-21-25(3,4)30(33)16-15-29(21,22)18-34-30/h7,20-22,33H,8-18H2,1-6H3,(H,31,32)/t20-,21-,22-,26+,27+,28-,29+,30+/m0/s1 |
Clave InChI |
UFVGYQQCHANGSN-XFGDDKMHSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]4([C@H]1CC=C5[C@]2(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)CC[C@](C3(C)C)(OC4)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1)C)C(=O)O)C |
Sinónimos |
lantanolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



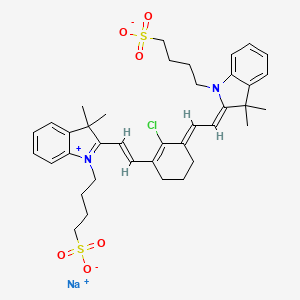

![(9E,12E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B1258661.png)

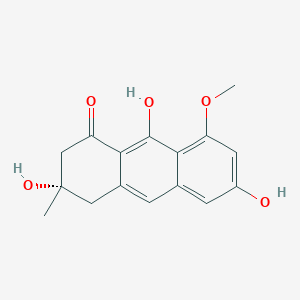
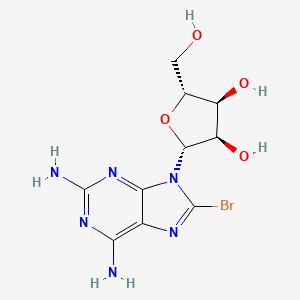
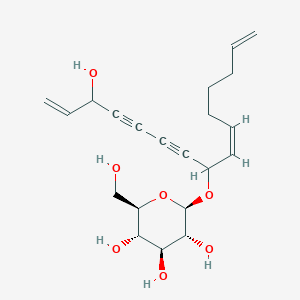
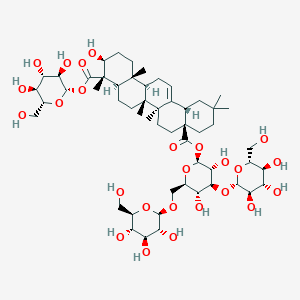
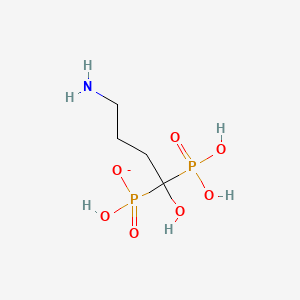


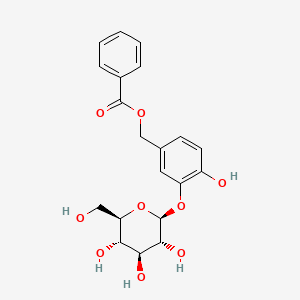
![(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1258681.png)
